ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
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Overview
Description
Ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes multiple ethoxy and azido groups, makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves several steps:
Formation of the Azido Intermediate: The initial step involves the preparation of 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Coupling with Amino Group: The azido intermediate is then coupled with an amino group to form 2-[2-(2-azidoethoxy)ethoxy]ethylamine.
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Final Coupling and Esterification: The final step involves coupling the azido-amine intermediate with the quinoline core, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, which can be converted to amines or other functional groups under appropriate conditions.
Reduction: Reduction of the azido groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the azido groups can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems. This is particularly useful in studying protein interactions and cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The quinoline core is a common motif in many pharmaceuticals, and modifications of this structure can lead to new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers with specific properties. Its multiple functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves its interaction with specific molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-azidoethoxy)ethoxy]ethanol: A simpler compound with similar azido and ethoxy groups, used in similar applications.
Quinoline Derivatives: Compounds with the quinoline core, used in various pharmaceuticals.
Polyethylene Glycol (PEG) Derivatives: Compounds with multiple ethoxy groups, used in drug delivery and material science.
Uniqueness
What sets ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate apart is its combination of a quinoline core with multiple azido and ethoxy groups. This unique structure provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
1609584-73-7 |
---|---|
Molecular Formula |
C30H43N5O8 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C30H43N5O8/c1-5-42-28(37)24-18-22-17-23-21(2)20-30(3,4)35(25(23)19-26(22)43-29(24)38)10-6-7-27(36)32-8-11-39-13-15-41-16-14-40-12-9-33-34-31/h17-19,21H,5-16,20H2,1-4H3,(H,32,36) |
InChI Key |
RSOCGOAHHWBJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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